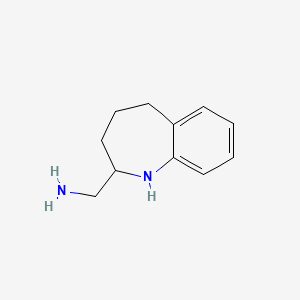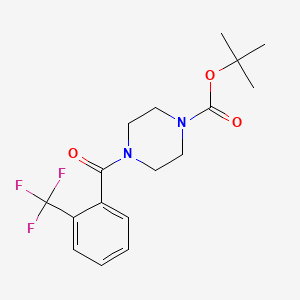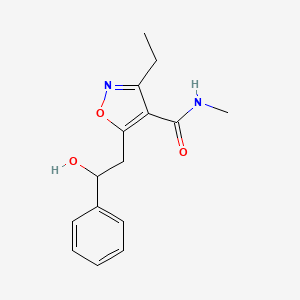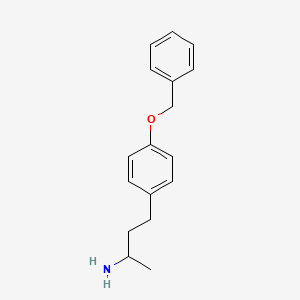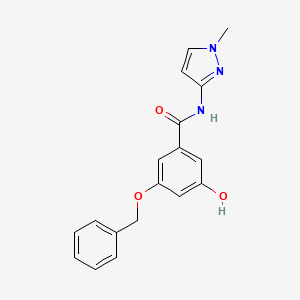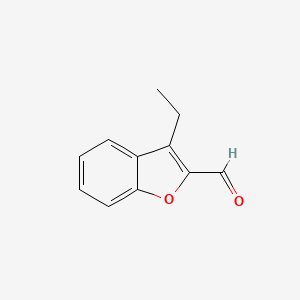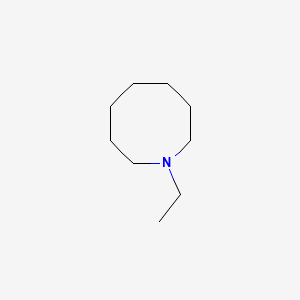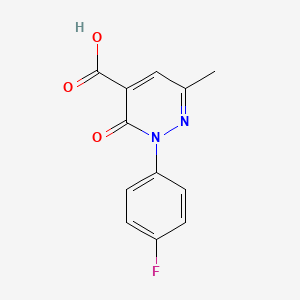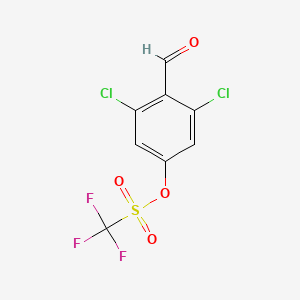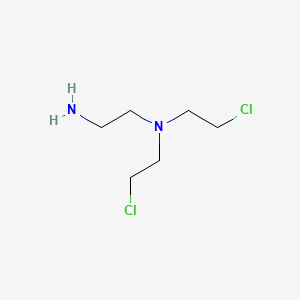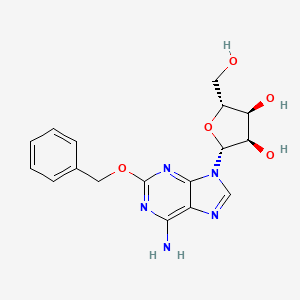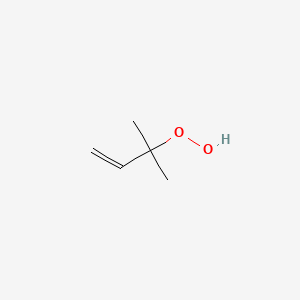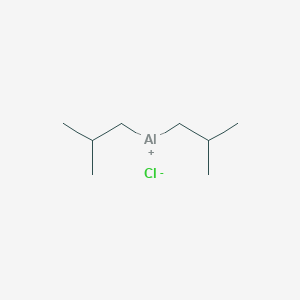
Dibac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibac is an organoaluminium compound with the chemical formula ((\text{C}_4\text{H}_9)_2\text{AlCl}). It is a colorless liquid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis, particularly as a catalyst and reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Dibac can be synthesized by the reaction of aluminium trichloride with diisobutyl aluminium hydride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows: [ \text{AlCl}_3 + 2(\text{C}_4\text{H}_9)_2\text{AlH} \rightarrow 3(\text{C}_4\text{H}_9)_2\text{AlCl} ]
Industrial Production Methods: In industrial settings, diisobutyl aluminium chloride is produced in large quantities using similar synthetic routes. The process involves the careful handling of reactants and products to avoid exposure to air and moisture. The compound is often stored and transported in sealed containers under an inert gas atmosphere.
化学反应分析
Types of Reactions: Dibac undergoes various types of chemical reactions, including:
Reduction: It can reduce esters to aldehydes under controlled conditions.
Substitution: It can participate in substitution reactions with other organometallic compounds.
Transmetalation: It can transfer its alkyl groups to other metals, facilitating the formation of new organometallic compounds.
Common Reagents and Conditions:
Reduction Reactions: Typically carried out at low temperatures to control the extent of reduction.
Substitution Reactions: Often involve other organometallic reagents and are conducted under an inert atmosphere.
Transmetalation Reactions: Usually performed in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products:
Reduction: Aldehydes from esters.
Substitution: New organometallic compounds.
Transmetalation: Organometallic compounds with different metal centers.
科学研究应用
Dibac has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which diisobutyl aluminium chloride exerts its effects involves the coordination of the aluminium center with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination facilitates various chemical transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Diisobutyl aluminium hydride: A reducing agent used in organic synthesis.
Triisobutyl aluminium: Another organoaluminium compound with similar reactivity.
Diethyl aluminium chloride: Used in similar applications but with different reactivity profiles.
Comparison:
Dibac vs. Diisobutyl aluminium hydride: Both compounds are used as reducing agents, but diisobutyl aluminium chloride is more versatile in terms of the types of reactions it can catalyze.
This compound vs. Triisobutyl aluminium: Triisobutyl aluminium is more commonly used in polymerization reactions, while diisobutyl aluminium chloride is preferred for reduction and substitution reactions.
This compound vs. Diethyl aluminium chloride: Diethyl aluminium chloride is less bulky and can access different substrates more easily, but diisobutyl aluminium chloride offers better control in certain reactions due to its bulkier structure.
属性
分子式 |
C8H18AlCl |
|---|---|
分子量 |
176.66 g/mol |
IUPAC 名称 |
bis(2-methylpropyl)alumanylium;chloride |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 |
InChI 键 |
HQMRIBYCTLBDAK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C[Al+]CC(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


